5-Chloronicotinic acid CAS number 22620-27-5
5-Chloronicotinic acid CAS number 22620-27-5
An In-Depth Technical Guide to 5-Chloronicotinic Acid (CAS 22620-27-5)
Introduction
5-Chloronicotinic acid, with the CAS registry number 22620-27-5, is a chlorinated derivative of nicotinic acid (Vitamin B3). It stands as a pivotal building block in modern organic synthesis, valued for its unique structural features that allow for versatile chemical modifications.[1] This compound is a white to off-white crystalline solid and possesses both a basic pyridine ring and an acidic carboxylic acid group, lending it distinct reactivity characteristics.[2] Its stability and capacity to participate in a wide array of chemical transformations, such as coupling reactions, make it an indispensable intermediate.[1] Consequently, 5-Chloronicotinic acid is extensively utilized by researchers and industry professionals in the synthesis of complex, biologically active molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The properties of 5-Chloronicotinic acid are well-documented, ensuring its reliable use in experimental settings.
Core Properties
The fundamental physical and chemical properties of 5-Chloronicotinic acid are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 22620-27-5 | [1][3][4] |
| Molecular Formula | C₆H₄ClNO₂ | [1][3][4] |
| Molecular Weight | 157.55 g/mol | [1][3][4] |
| IUPAC Name | 5-chloropyridine-3-carboxylic acid | [3] |
| Synonyms | 5-Chloro-3-pyridinecarboxylic acid | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 168 - 172 °C | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place | [1][5] |
Structural Visualization
The structural arrangement of atoms dictates the molecule's reactivity and function.
Caption: Chemical structure of 5-Chloronicotinic acid.
Spectroscopic Data for Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 5-Chloronicotinic acid.
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¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides distinct signals for the aromatic protons and the carboxylic acid proton. A reported spectrum shows peaks at δ 8.30 (1H, dd, J = 3, 3 Hz), 8.88 (1H, d, J = 3 Hz), 9.01 (1H, d, J = 3 Hz), and a broad singlet for the acidic proton at 13.8 (1H, br s).[4]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions for 5-Chloronicotinic acid include a strong C=O stretching band for the carboxylic acid (typically 1695-1725 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and characteristic peaks for the aromatic ring and the C-Cl bond.[3][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The analysis would show a molecular ion peak corresponding to the compound's mass (157.55 Da), helping to confirm its molecular formula.[7]
Synthesis and Chemical Reactivity
The utility of 5-Chloronicotinic acid stems from its accessible synthesis routes and the versatile reactivity of its functional groups.
Synthetic Protocols
Two primary methods are commonly employed for the laboratory-scale synthesis of 5-Chloronicotinic acid. The choice of method often depends on the availability of starting materials and desired scale.
Protocol 1: Hydrolysis of 5-Chloronicotinate This method involves the basic hydrolysis of the corresponding ethyl ester, a straightforward and high-yielding approach.[4]
Step-by-Step Methodology:
-
To 10.5 g of 5-chloronicotinate (ethyl 5-chloronicotinate), add 84.9 mL of 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.
-
Heat the reaction mixture to 60°C and stir for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and adjust the pH to 4-5 using hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-Chloronicotinic acid (reported yield: 6.9 g) as a colorless solid.[4]
Protocol 2: Halogen Exchange from 5-Bromonicotinic Acid This protocol leverages a halogen exchange reaction, converting a bromo-substituted precursor to the desired chloro-derivative via an acyl chloride intermediate.[2]
Step-by-Step Methodology:
-
In a flask under an inert atmosphere, dissolve 262 mg of 5-bromonicotinic acid in 10 mL of anhydrous dichloromethane.
-
Cool the solution in an ice-water bath.
-
Add 3 drops of dry N,N-Dimethylformamide (DMF) to the solution, followed by the dropwise addition of 0.13 mL (1.5 mmol) of oxalyl chloride.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), remove the solvent and excess reagent under reduced pressure to obtain the target 5-Chloronicotinic acid.[2]
Core Reactivity
The chemical behavior of 5-Chloronicotinic acid is governed by its two primary functional groups: the carboxylic acid and the chloro-substituted pyridine ring. This duality allows for selective transformations.[2]
-
Carboxylic Acid Group: This group can be readily converted into other functionalities. For instance, treatment with thionyl chloride or oxalyl chloride transforms it into a highly reactive acyl chloride, which can then be used to form amides or esters.[2] It can also be reduced to a hydroxyl group.[2]
-
Pyridine Ring: The chlorine atom on the pyridine ring is a key handle for introducing further complexity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1][8]
Caption: Key reactivity pathways of 5-Chloronicotinic acid.
Applications in Scientific Research and Development
The versatile reactivity of 5-Chloronicotinic acid makes it a high-value intermediate across several scientific disciplines.
Pharmaceutical and Medicinal Chemistry
In drug discovery, 5-Chloronicotinic acid serves as a fundamental scaffold for synthesizing Active Pharmaceutical Ingredients (APIs).[9] Its structure is a component of molecules developed to treat a range of conditions, including neurological disorders and inflammatory diseases.[1] The presence of the chlorine atom can enhance the pharmacological properties of a drug candidate, such as metabolic stability or binding affinity, a strategy widely used in medicinal chemistry.[10][11]
Agrochemicals
The compound is used in the formulation of modern pesticides and herbicides.[1] By incorporating the 5-chloropyridine moiety into larger molecules, developers can create agrochemicals with improved efficacy and targeted action for crop protection, contributing to enhanced agricultural productivity.[1]
Material Science and Electronics
Beyond life sciences, 5-Chloronicotinic acid is employed in the creation of advanced materials. Its unique chemical properties are leveraged to synthesize specialized polymers and coatings with enhanced durability and resistance.[1] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.[1]
Caption: Application workflow from building block to final product.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. 5-Chloronicotinic acid is classified with specific hazards that require appropriate precautions.
GHS Hazard Identification
According to the Globally Harmonized System (GHS), 5-Chloronicotinic acid is associated with the following hazards:
The corresponding signal word is Warning .[3][12][13]
Recommended Safety Protocols
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][12]
-
Skin Protection: Wear protective gloves and impervious clothing to prevent skin contact.[5][12]
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][14]
Handling and Storage:
-
Handling: Use only in a well-ventilated area.[5][12] Avoid breathing dust and prevent contact with skin and eyes.[5][12] Wash hands thoroughly after handling.[5][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[5][13]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][13]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][14]
References
Sources
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- 2. Page loading... [guidechem.com]
- 3. 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
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- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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